2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N-(2-IODOPHENYL)ACETAMIDE
Overview
Description
2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N-(2-IODOPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a thienyl group, a pyridyl group, and an iodophenyl group
Preparation Methods
The synthesis of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N-(2-IODOPHENYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyridyl structure, followed by the introduction of the chlorophenyl, cyano, and thienyl groups. The final step involves the attachment of the iodophenyl group to the acetylated pyridyl core. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the cyano or iodophenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and thienyl groups, using common reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product, but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and modified core structures.
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N-(2-IODOPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N-(2-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N-(2-IODOPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
Thiazoles: These compounds share a similar thienyl group and are known for their diverse biological activities.
Pyridines: Compounds with a pyridyl core structure, which are widely used in medicinal chemistry.
Cyanoacetamides: These compounds contain a cyano group and are used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClIN3OS2/c25-16-9-7-15(8-10-16)17-12-21(22-6-3-11-31-22)29-24(18(17)13-27)32-14-23(30)28-20-5-2-1-4-19(20)26/h1-12H,14H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTRVGCYXRUONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClIN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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